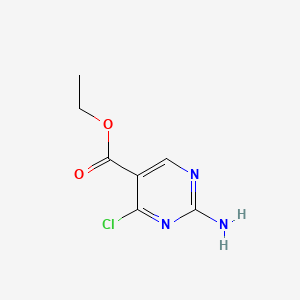

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXMRTNJTHNBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Overview of Synthesis Strategy

The most common and efficient synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a two-step process. The first step involves the construction of the pyrimidine ring system to form Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Caption: High-level overview of the two-step synthesis pathway.

Detailed Synthesis Pathways

Step 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This initial step involves a cyclocondensation reaction between a three-carbon synthon and guanidine. A widely used and effective method utilizes diethyl ethoxymethylenemalonate as the three-carbon component.

Reaction: Diethyl ethoxymethylenemalonate + Guanidine → Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Caption: Synthesis of the pyrimidine intermediate.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution is typically around 21% (w/v).

-

Guanidine Salt Conversion: Prepare a solution of guanidine hydrochloride or nitrate in ethanol. To this, add the prepared sodium ethoxide solution to liberate the free guanidine base. A precipitate of sodium chloride or sodium nitrate will form.

-

Reaction Mixture: To the ethanolic solution of guanidine, add diethyl ethoxymethylenemalonate dropwise with stirring.

-

Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Quantitative Data for Step 1:

| Parameter | Value |

| Typical Yield | 70-85% |

| Melting Point | >300 °C |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

Spectroscopic Data for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate:

-

¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, -CH₃), 4.15 (q, 2H, -OCH₂-), 7.85 (s, 1H, pyrimidine-H), 10.5 (br s, 2H, -NH₂), 11.5 (br s, 1H, -OH).

-

¹³C NMR (DMSO-d₆): δ 14.5, 59.8, 98.2, 155.1, 160.3, 163.5, 167.8.

-

IR (KBr, cm⁻¹): 3450-3100 (N-H, O-H stretching), 1705 (C=O stretching, ester), 1660 (C=O stretching, pyrimidine), 1620 (N-H bending).

-

Mass Spectrum (m/z): 183 (M⁺).

Step 2: Chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate + POCl₃ → Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Caption: Experimental workflow for the chlorination step.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃). In some procedures, a tertiary amine base such as N,N-diethylaniline is added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux for a period of 2-6 hours. The reaction should be monitored by TLC to ensure the disappearance of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data for Step 2:

| Parameter | Value |

| Typical Yield | 60-75% |

| Melting Point | 145-148 °C |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

Spectroscopic Data for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate:

-

¹H NMR (CDCl₃): δ 1.40 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), 5.60 (br s, 2H, -NH₂), 8.80 (s, 1H, pyrimidine-H).

-

¹³C NMR (CDCl₃): δ 14.2, 62.0, 109.5, 157.8, 160.5, 162.0, 165.0.

-

IR (KBr, cm⁻¹): 3480, 3350 (N-H stretching), 1720 (C=O stretching, ester), 1640 (N-H bending), 1580 (C=N stretching), 780 (C-Cl stretching).

-

Mass Spectrum (m/z): 201 (M⁺), 203 (M+2⁺).

Summary of Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | C₇H₉N₃O₃ | 183.16 | >300 | 70-85 |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₇H₈ClN₃O₂ | 201.61 | 145-148 | 60-75 |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Sodium metal: is highly reactive and flammable. It reacts violently with water. Handle under an inert atmosphere.

-

Solvents: Ethanol, ethyl acetate, and other organic solvents are flammable. Ensure there are no ignition sources nearby during their use.

This guide provides a detailed framework for the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Researchers should always consult original literature and adhere to strict laboratory safety protocols when carrying out these procedures.

Technical Guide: Physicochemical Properties of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core structures in a wide array of biologically active compounds, including anticancer and antiviral agents. This technical guide provides a summary of the available physicochemical properties and related synthetic methodologies for this specific compound.

Core Physicochemical Properties

Table 1: Physicochemical Data Summary for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

| Property | Value | Source/Notes |

| CAS Number | 1240597-30-1 | [1] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: The lack of specific experimental data for melting point, boiling point, and solubility is a significant gap in the publicly available information for this compound.

Spectral Data

While specific spectral data sets for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate are not directly published, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request with purchase.[2] For structurally related compounds, detailed spectral analyses are available and can provide an indication of the expected spectral characteristics.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and purification of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is not explicitly described in readily accessible scientific literature. However, general methods for the synthesis of substituted 2-amino-4-chloropyrimidines have been reported and can be adapted.

General Synthetic Approach: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

A plausible synthetic route can be extrapolated from methodologies used for similar compounds. One such general protocol involves a microwave-assisted reaction, which has been shown to be effective for the synthesis of various 2-amino-4-chloro-pyrimidine derivatives.[3]

Reaction Scheme (Hypothetical for the Target Compound):

A potential starting material would be a suitable precursor that can be cyclized and subsequently chlorinated and aminated. A more direct approach, as suggested by general procedures for similar compounds, might involve the substitution of a pre-formed pyrimidine ring.

General Experimental Workflow:

The following workflow is based on the synthesis of related 2-amino-4-chloro-pyrimidine derivatives and would likely be applicable for the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, though optimization would be required.[3]

Caption: General workflow for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.

Detailed Methodologies (Adapted from similar syntheses):

-

Reaction Setup: In a microwave reaction vial, the starting material (e.g., ethyl 2,4-dichloropyrimidine-5-carboxylate) would be dissolved in a suitable solvent, such as anhydrous propanol.[3]

-

Amination: An amino source, such as an aqueous solution of ammonia, would be added to the reaction mixture. A base, like triethylamine, may also be added to facilitate the reaction.[3]

-

Microwave Irradiation: The sealed reaction vessel would be subjected to microwave irradiation at a controlled temperature (e.g., 120–140 °C) for a specified duration (e.g., 15–30 minutes).[3] The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture would be subjected to an aqueous work-up. This typically involves partitioning the mixture between water and an organic solvent, such as ethyl acetate. The organic layers would be combined, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.[4]

-

Purification: The crude product obtained after solvent evaporation would be purified, most commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

-

Characterization: The final product's identity and purity would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Development

Currently, there is no specific information in the scientific literature detailing the use of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in defined signaling pathways or as a key intermediate in the synthesis of a specific, named drug. However, the pyrimidine scaffold is a well-established pharmacophore. It is a key structural component in numerous FDA-approved drugs, including kinase inhibitors used in oncology.

Given its structure, Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a versatile building block for the synthesis of more complex molecules. The chloro- and amino-substituents provide reactive handles for further chemical modifications, such as nucleophilic aromatic substitution and amide bond formation, respectively.

Logical Workflow in Drug Discovery:

The following diagram illustrates a logical workflow where a compound like Ethyl 2-amino-4-chloropyrimidine-5-carboxylate could be utilized in a drug discovery program.

Caption: A logical workflow for the utilization of a pyrimidine scaffold in drug discovery.

Conclusion

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a chemical entity with potential for use in the synthesis of novel bioactive molecules. While its fundamental identifiers are known, a comprehensive experimental characterization of its physicochemical properties is not yet publicly available. The synthetic methodologies for related compounds provide a strong basis for its preparation. Further research is required to fully elucidate its properties and explore its potential applications in drug development, particularly in the context of specific biological targets and signaling pathways.

References

- 1. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Elucidation and Analysis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the structural elucidation and analysis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of public experimental data for this specific molecule, this guide leverages data from closely related analogs, particularly its methyl ester counterpart, to provide a scientifically grounded analysis.

Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate and its close analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, are presented in Table 1 for comparative analysis.

| Property | Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | Methyl 4-amino-2-chloropyrimidine-5-carboxylate |

| CAS Number | 1240597-30-1 | Not specified in retrieved results |

| Molecular Formula | C₇H₈ClN₃O₂[1] | C₆H₆ClN₃O₂ |

| Molecular Weight | 201.61 g/mol [1] | 187.59 g/mol |

| Appearance | White to off-white solid | Crystalline solid |

| Solubility | Soluble in DMSO and Methanol | Soluble in Dichloromethane |

Structural Elucidation

The structural confirmation of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate relies on a combination of spectroscopic techniques. The expected workflows for these analyses are detailed below.

Experimental Workflow for Structural Elucidation

Spectroscopic Data and Interpretation

While specific spectra for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate are not publicly available, the expected data can be inferred from the analysis of structurally similar compounds.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data:

-

Ethyl Group: A quartet signal around 4.4 ppm (O-CH₂) and a triplet signal around 1.4 ppm (CH₃).

-

Pyrimidine Ring Proton: A singlet for the proton at the C6 position of the pyrimidine ring, expected to be downfield.

-

Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Data:

-

Carbonyl Carbon: A signal in the range of 160-170 ppm for the ester carbonyl group.

-

Pyrimidine Ring Carbons: Signals corresponding to the four unique carbons of the pyrimidine ring. The carbon bearing the chlorine atom (C4) and the carbon attached to the amino group (C2) would have characteristic chemical shifts.

-

Ethyl Group Carbons: Signals for the O-CH₂ and CH₃ carbons of the ethyl group.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (201.61 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the ethoxy group from the ester, the ethyl group, or other characteristic cleavages of the pyrimidine ring.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations of the amino group |

| 3000-2850 | C-H stretching vibrations of the ethyl group |

| ~1720 | C=O stretching vibration of the ester carbonyl group |

| 1650-1550 | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~1250 | C-O stretching vibration of the ester |

| ~800-600 | C-Cl stretching vibration |

X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While data for the ethyl ester is unavailable, the crystal structure of the analogous Methyl 4-amino-2-chloropyrimidine-5-carboxylate provides valuable insight into the planarity of the pyrimidine ring and the intermolecular interactions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results.

Synthesis and Purification

A general procedure for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives involves the reaction of a corresponding 2-aminopyrimidin-4-ol precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). The crude product is then purified using techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse programs are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements, which can confirm the elemental composition.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Logical Relationships in Structural Analysis

The interplay between different analytical techniques is crucial for unambiguous structural elucidation.

Conclusion

References

CAS number and molecular formula for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides a technical overview of its chemical properties, a representative synthesis protocol, and an exploration of the biological activities of structurally related compounds, offering insights into its potential applications in research and development.

Chemical and Physical Properties

The fundamental properties of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1240597-30-1 | [1][2][3] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1][3] |

| Molecular Weight | 201.61 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)N | [1] |

| InChIKey | QQXMRTNJTHNBJF-UHFFFAOYSA-N | [1] |

Synthesis Protocol

General Procedure for the Synthesis of 2-amino-4-chloro-pyrimidine derivatives:

A common precursor for such compounds is a corresponding pyrimidinone, which can be chlorinated. An alternative approach involves the substitution of a chloro-pyrimidine with an amino group. Based on available literature for similar compounds, a microwave-assisted synthesis offers a rapid and efficient route.[4]

Representative Microwave-Assisted Synthesis:

-

Reaction Setup: In a microwave reaction vial, combine 2 mmol of a suitable 2-aminopyrimidine precursor with 1 mL of an anhydrous solvent such as propanol.

-

Addition of Reagents: Add 2 mmol of the appropriate amine and 200 µL of a base, for instance, triethylamine, to the stirring mixture.

-

Microwave Irradiation: Heat the reaction mixture to a temperature between 120-140 °C for a duration of 15-30 minutes under microwave irradiation.

-

Work-up and Purification: Upon cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then dried, concentrated, and purified, typically by column chromatography, to yield the final product.[4]

Note: This protocol is a general guideline. The specific starting materials and reaction conditions would need to be optimized for the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Biological Activity and Therapeutic Potential

Although detailed biological studies on Ethyl 2-amino-4-chloropyrimidine-5-carboxylate are limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The biological activities of structurally similar compounds provide valuable insights into the potential applications of this molecule.

Anticancer Activity:

The 2-amino-4-chloropyrimidine core is a key feature in various kinase inhibitors. For instance, derivatives of 2-amino-4-aryl-5-chloropyrimidines have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are crucial targets in cancer therapy.[5] The presence of the chloro-substituent at the 4-position and the amino group at the 2-position are often critical for binding to the ATP-binding pocket of these kinases.

Furthermore, microwave-assisted synthesis has been employed to generate a series of 2-amino-4-chloro-pyrimidine derivatives that have demonstrated cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[4] Some of these compounds also showed promising in silico binding affinity to the main protease of SARS-CoV-2, suggesting potential antiviral applications.[4]

Other Potential Therapeutic Areas:

The versatility of the pyrimidine ring system extends to other therapeutic areas. For example, certain pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6), a key protein in allergic inflammatory responses.[6] This highlights the potential for developing pyrimidine-based compounds for the treatment of asthma and other atopic diseases.

Experimental and Logical Workflows

To aid researchers, the following diagrams illustrate a typical workflow for the synthesis and biological evaluation of a novel chemical entity like Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, as well as a simplified representation of a kinase inhibition signaling pathway.

Caption: A generalized workflow for the chemical synthesis and characterization of a target compound.

Caption: A typical pipeline for evaluating the biological activity of a test compound.

Caption: A diagram illustrating the mechanism of kinase inhibition leading to a cellular response.

Conclusion

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a valuable chemical scaffold with significant potential in drug discovery and development. While direct biological data for this specific compound is not extensively documented, the known activities of structurally related pyrimidine derivatives, particularly as kinase inhibitors in oncology, suggest that it is a promising starting point for the design and synthesis of novel therapeutic agents. The provided synthetic and screening workflows offer a foundational framework for researchers entering this area of investigation. Further studies are warranted to fully elucidate the biological profile of this and related compounds.

References

- 1. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. ethyl 2-amino-4-chloropyrimidine-5-carboxylate - CAS:1240597-30-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, experimental protocols, and relevant data.

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is synthesized from its corresponding 4-hydroxy precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The conversion of the hydroxyl group to a chlorine atom is a critical transformation, typically achieved through chlorination with phosphorus oxychloride (POCl₃). This reaction is a fundamental process in heterocyclic chemistry, enabling further functionalization of the pyrimidine ring. The presence of an organic base, such as N,N-dimethylaniline or pyridine, is often employed to facilitate this conversion.[1][2]

Reaction Mechanism

The chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with phosphorus oxychloride is a well-established method for producing the corresponding 4-chloro derivative.[1][2] The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.

The detailed step-by-step mechanism is as follows:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group at the C4 position of the pyrimidine ring attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initial step forms a highly unstable intermediate.

-

Formation of a Pyridinium-like Intermediate: In the presence of a base such as N,N-dimethylaniline or pyridine, the hydroxyl group is activated. The base can assist in the formation of a more reactive intermediate by interacting with the POCl₃ or the hydroxypyrimidine. This leads to the formation of a dichlorophosphoryl ester intermediate. This intermediate is a much better leaving group than the original hydroxyl group.

-

Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated from POCl₃ or an added chloride salt, acts as a nucleophile and attacks the C4 position of the pyrimidine ring.

-

Departure of the Leaving Group: The attack of the chloride ion leads to the cleavage of the C-O bond, and the dichlorophosphoryl group departs as a stable phosphate byproduct.

-

Formation of the Final Product: The departure of the leaving group results in the formation of the final product, Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate based on established literature procedures.[1]

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (or pyridine)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to reflux for a specified period (typically 1.5 to 2 hours).

-

After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure.

-

The residue is carefully quenched by the slow addition of ice water.

-

The pH of the resulting solution is adjusted to 7-8 with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of chloropyrimidines from their corresponding hydroxy precursors using phosphorus oxychloride.

| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline | 1.5 | Reflux | 30 | [1] |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, pyridine | 2 | 160 | 90.5 | [1] |

| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃, pyridine | 2 | 160 | 88 | [1] |

| Generic Hydroxypyrimidine | Equimolar POCl₃, pyridine | 2 | 140-160 | >80 | [1] |

Conclusion

The synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate via chlorination of its 4-hydroxy analog with phosphorus oxychloride is a robust and widely used reaction. Understanding the underlying mechanism, which involves activation of the hydroxyl group followed by nucleophilic substitution, is crucial for optimizing reaction conditions. The provided experimental protocol and data offer a solid foundation for researchers to successfully perform this synthesis. The use of a base like N,N-dimethylaniline or pyridine is key to achieving high yields. This in-depth guide serves as a valuable resource for professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide on the Reactivity and Chemical Behavior of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, possessing an amino group, a reactive chloro substituent, and an ethyl ester, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its known reactivity, chemical behavior, and key synthetic transformations, supported by experimental data and protocols.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| CAS Number | 1240597-30-1 | [1][2] |

| Appearance | White to light yellow solid (predicted) | |

| Melting Point | 156 °C (for isomer: ethyl 4-amino-2-chloropyrimidine-5-carboxylate) | [3] |

| Boiling Point | 377 °C (for isomer: ethyl 4-amino-2-chloropyrimidine-5-carboxylate) | [3] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |

Spectroscopic Data (Representative for 2-aminopyrimidine core):

While specific spectra for the title compound are not available, the following represents typical spectroscopic features observed for similar 2-aminopyrimidine structures.

| Data Type | Representative Features |

| ¹H NMR | Signals for the ethyl ester (triplet and quartet), a singlet for the pyrimidine proton, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the ester carbonyl, the pyrimidine ring carbons (with characteristic shifts influenced by the amino and chloro substituents), and the ethyl group carbons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), C=N and C=C stretching (pyrimidine ring), and C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the compound's mass, along with fragmentation patterns typical of pyrimidine and ester moieties. |

Synthesis

The synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate can be achieved through a multi-step sequence, often starting from simpler acyclic precursors. A common strategy involves the construction of the pyrimidine ring followed by chlorination. While a specific protocol for the title compound is not detailed in the literature, a representative synthesis for a closely related analog, Ethyl 2-chloropyrimidine-5-carboxylate, is provided below. The introduction of the 2-amino group can be accomplished in a subsequent step or by using an appropriate guanidine derivative in the initial ring formation.

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate (Analogous Compound):

A mixture of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated to reflux.[1] The phosphorus oxychloride acts as the chlorinating agent, converting the hydroxyl group at the 2-position to a chlorine atom.

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate.

Chemical Reactivity and Behavior

The reactivity of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and carboxyl groups, and the nucleophilic character of the amino group. The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group.

General Experimental Protocol for SNAr with Amines:

To a solution of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in a suitable solvent such as ethanol, propanol, or DMF, is added the desired amine (1-1.2 equivalents) and a base like triethylamine or potassium carbonate (1-2 equivalents).[3] The reaction mixture is then heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product is typically isolated by filtration or extraction.

Representative SNAr Reactions:

Nucleophilic substitution reactions.

Quantitative Data for SNAr on a Related Substrate (2-amino-4-chloropyrimidine):

| Nucleophile | Product | Yield (%) | Reference |

| 4-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | 54 | [3] |

| 4-(2-Fluorophenyl)piperazine | 4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 54 | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of complex drug-like molecules.

The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups at the 4-position. This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a boronic acid or ester.

Model Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are combined in a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is employed to introduce alkyne moieties at the 4-position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Model Experimental Protocol for Sonogashira Coupling:

To a solution of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in a solvent like DMF or THF are added a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) salt such as CuI (1-5 mol%), and an amine base like triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.

Sonogashira coupling reaction.

The Buchwald-Hartwig amination provides an alternative and often milder method for the formation of C-N bonds at the 4-position compared to traditional SNAr reactions, especially with less nucleophilic amines.

Model Experimental Protocol for Buchwald-Hartwig Amination:

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is heated under an inert atmosphere until completion.

Buchwald-Hartwig amination reaction.

Reduction of the Ester Group

The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5][6] This transformation provides access to (2-amino-4-chloropyrimidin-5-yl)methanol, another valuable intermediate for further functionalization.

General Experimental Protocol for Ester Reduction:

To a solution of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in an anhydrous ether solvent such as THF or diethyl ether at 0 °C, a solution of LiAlH₄ (typically 1.5-2 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water and aqueous base, and the product is extracted.

Application in Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate serves as a crucial starting material for the synthesis of various kinase inhibitors, including those targeting VEGFR-2 and cyclin-dependent kinases (CDKs).[7][8][9][10][11] The ability to readily diversify the 4-position through the reactions described above allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Workflow in drug discovery.

Conclusion

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a highly valuable and reactive building block for organic synthesis. Its chemical behavior is characterized by the facile displacement of the 4-chloro substituent via nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The presence of the amino and ester functionalities provides additional sites for modification, making this compound a versatile starting material for the synthesis of diverse and complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its reactivity and a practical basis for its application in a research and development setting.

References

- 1. abacipharma.com [abacipharma.com]

- 2. 1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. acs.org [acs.org]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Comprehensive Review of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in Chemical and Biological Research

For Immediate Release

A Deep Dive into the Synthesis, Reactions, and Potential Therapeutic Applications of a Key Pyrimidine Derivative

This technical guide offers an in-depth literature review of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Possessing the CAS number 1240597-30-1, with a molecular formula of C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol , this pyrimidine derivative serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural features, particularly the reactive chloro and amino groups, make it a versatile scaffold for the development of novel therapeutic agents, especially in the realm of oncology and kinase inhibition.

Physicochemical Properties

While specific, experimentally determined physicochemical data for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is not extensively documented in publicly available literature, data for a closely related isomer, ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5), provides valuable insights.

| Property | Value (for isomer CAS 71406-78-5) |

| Molecular Weight | 201.612 g/mol |

| Exact Mass | 201.030502 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 377°C |

| Melting Point | 182°C |

| Flash Point | 156°C |

| Refractive Index | 1.578 |

| Data sourced from a study on a structural isomer and should be considered as an estimation for the title compound.[1] |

Synthesis and Reactivity

General Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-substituted-pyrimidine derivatives

A general procedure involves the reaction of a 2-amino-4-chloropyrimidine precursor with a variety of substituted amines in the presence of a base and a suitable solvent under microwave irradiation.

Materials:

-

2-amino-4-chloropyrimidine precursor

-

Substituted amine (2 mmol)

-

Anhydrous propanol (1 mL)

-

Triethylamine (200 µL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a microwave reaction vial, 2 mmol of the 2-amino-4-chloropyrimidine precursor is dissolved in 1 mL of anhydrous propanol with stirring at room temperature.

-

To this solution, 2 mmol of the desired substituted amine is added, followed by the addition of 200 µL of triethylamine.

-

The reaction vessel is sealed and subjected to microwave irradiation at a temperature of 120–140 °C for a duration of 15–30 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

-

The product is then extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.[2]

This microwave-assisted protocol offers several advantages over traditional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.

Below is a workflow diagram illustrating this general synthetic approach.

Caption: General workflow for microwave-assisted synthesis of 2-aminopyrimidine derivatives.

Spectroscopic Data of Analogous Compounds

| Spectroscopic Data | Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| FT-IR (KBr, cm⁻¹) | 3639, 2967, 1896, 1608, 1223 |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100MHz) δ (ppm) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| Mass Spectrum (m/z) | 260 (M+) |

| Data from a supporting information file from The Royal Society of Chemistry.[3] |

Biological Activity and Therapeutic Potential

The 2-aminopyrimidine scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrimidine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[4]

Derivatives of 2-aminopyrimidine have shown potent inhibitory activity against a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

-

Lymphocyte-specific Kinase (Lck): Involved in T-cell activation and autoimmune diseases.

-

Janus Kinases (JAKs): Central to cytokine signaling and inflammatory responses.

-

Aurora Kinases (AURK) and Polo-like Kinases (PLK): Crucial regulators of the cell cycle and targets for anti-cancer therapies.[5]

The general mechanism of action for many 2-aminopyrimidine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The following diagram illustrates a simplified, representative signaling pathway that can be targeted by 2-aminopyrimidine-based kinase inhibitors.

Caption: Simplified kinase signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives.

Anticancer Activity of Related Compounds

While specific anticancer data for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is not available, studies on structurally similar compounds demonstrate the potential of this chemical class. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. One of the most active compounds, 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine, exhibited the following EC₅₀ values:

| Cell Line | EC₅₀ (µM) |

| HCT116 | 89.24 ± 1.36 |

| MCF7 | 89.37 ± 1.17 |

| Data from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[2] |

These findings underscore the potential of the 2-amino-4-chloropyrimidine scaffold as a starting point for the development of novel anticancer agents. The presence of the reactive chlorine atom at the 4-position of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate provides a convenient handle for further chemical modifications to explore structure-activity relationships and optimize biological activity.

Conclusion

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a valuable and versatile building block in medicinal chemistry. Its 2-aminopyrimidine core is a proven scaffold for the development of potent kinase inhibitors with potential applications in the treatment of cancer and other diseases. While specific biological and detailed synthetic data for this particular compound are limited in the public domain, the wealth of information on related derivatives provides a strong foundation for future research and development efforts. The synthetic accessibility and potential for diverse functionalization make Ethyl 2-amino-4-chloropyrimidine-5-carboxylate a compound of high interest for the discovery of next-generation targeted therapies. Further investigation into its specific biological targets and optimization of its structure are warranted to fully realize its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

A Technical Guide to Commercially Available Starting Materials for the Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available starting materials and a detailed synthetic protocol for the preparation of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

Introduction

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing an amino group, a chloro leaving group, and an ethyl ester, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of targeted therapeutics. This guide focuses on the most direct synthetic route from commercially available precursors, providing researchers with the necessary information to efficiently produce this important intermediate.

Commercially Available Starting Material: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

The most direct and economically viable route to Ethyl 2-amino-4-chloropyrimidine-5-carboxylate begins with the commercially available precursor, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate . This starting material is readily available from multiple chemical suppliers.

Table 1: Commercial Suppliers of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

| Supplier | Product Number | Purity | Available Quantities |

| TCI Chemicals | E1247 | >98.0% (GC) | 1g, 5g |

| Thermo Scientific (Alfa Aesar) | H66539 | 95% | 1g, 5g |

| Fisher Scientific | AC464310010 | 95% | 1g |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Pathway

The synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate from its hydroxy precursor is achieved through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃). This reaction is a standard method for converting hydroxypyrimidines to their corresponding chloropyrimidines.

Caption: Synthetic route to Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Experimental Protocol

The following protocol is a general procedure adapted from the chlorination of similar 2-aminohydroxypyrimidine derivatives.[1] Researchers should perform their own optimization and safety assessments.

Reaction: Chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Materials:

-

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents) to the starting material. The reaction should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude Ethyl 2-amino-4-chloropyrimidine-5-carboxylate can be further purified by recrystallization or column chromatography on silica gel.

Safety Precautions:

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching process is highly exothermic and can release HCl gas. Ensure adequate ventilation and perform the quenching slowly.

Conclusion

This guide provides the essential information for researchers to source the primary starting material and synthesize Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. The provided protocol, based on established methods for analogous compounds, offers a solid foundation for the laboratory-scale production of this valuable synthetic intermediate. As with any chemical synthesis, appropriate safety measures and optimization of reaction conditions are paramount for a successful and safe outcome.

References

Spectroscopic Data Interpretation for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and related pyrimidine derivatives. It also details the standard experimental protocols for acquiring such data, ensuring a reproducible and accurate structural elucidation.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrimidine-H | 8.5 - 8.8 | Singlet (s) | - | The proton at the C6 position of the pyrimidine ring is expected to be deshielded due to the adjacent electron-withdrawing chloro and carboxyl groups. |

| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | - | The chemical shift of the amino protons can vary depending on the solvent and concentration. This peak would disappear upon D₂O exchange. |

| -O-CH₂- | 4.2 - 4.4 | Quartet (q) | ~7.1 | The methylene protons of the ethyl ester group are coupled to the methyl protons. |

| -CH₃ | 1.2 - 1.4 | Triplet (t) | ~7.1 | The methyl protons of the ethyl ester group are coupled to the methylene protons. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | 163 - 166 | The carbonyl carbon of the ester is typically found in this region. |

| C2 (C-NH₂) | 160 - 163 | The carbon bearing the amino group is significantly deshielded. |

| C4 (C-Cl) | 158 - 161 | The carbon attached to the chlorine atom is also highly deshielded. |

| C6 | 155 - 158 | The C6 carbon of the pyrimidine ring. |

| C5 | 105 - 110 | The C5 carbon, to which the carboxylate is attached, is expected to be more shielded. |

| -O-CH₂- | 61 - 63 | The methylene carbon of the ethyl ester. |

| -CH₃ | 13 - 15 | The methyl carbon of the ethyl ester. |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretching (Amino) | 3300 - 3500 | Medium - Strong | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium | Characteristic of the C-H bond on the pyrimidine ring. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium | From the ethyl group. |

| C=O Stretching (Ester) | 1710 - 1730 | Strong | A prominent, sharp peak characteristic of the ester carbonyl group. |

| C=N & C=C Stretching (Ring) | 1550 - 1650 | Medium - Strong | Multiple bands are expected from the pyrimidine ring vibrations. |

| N-H Bending (Amino) | 1600 - 1650 | Medium | May overlap with ring stretching vibrations. |

| C-O Stretching (Ester) | 1200 - 1300 | Strong | Characteristic of the ester C-O bond. |

| C-Cl Stretching | 700 - 800 | Medium - Strong | The position can be influenced by the aromatic system. |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 201/203 | [M]⁺ and [M+2]⁺ | The molecular ion peaks. The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. The molecular weight of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is 201.61 g/mol . |

| 173/175 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group. |

| 156/158 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 128/130 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

For identification of the labile amino protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The NH₂ peak will disappear or significantly diminish.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor series).[2]

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The y-axis is typically presented in % Transmittance or Absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

For Electron Ionization (EI), a solid probe can be used to introduce the sample directly into the ion source.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.[3]

-

-

Instrumentation: A mass spectrometer with an appropriate ion source (e.g., a GC-MS for EI or LC-MS for ESI).

-

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Temperature: 300 - 400 °C.[3]

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic interpretation and structural elucidation of a novel compound like Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. For definitive structural confirmation, the acquisition and interpretation of actual experimental data using the protocols outlined herein are essential.

References

The Strategic Scaffold: Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this vast chemical space, Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic amino group, and an ester moiety—provides a rich platform for chemical elaboration, enabling the generation of diverse molecular architectures with a wide spectrum of pharmacological activities. This technical guide delves into the potential applications of this key intermediate, summarizing its role in the development of targeted therapies, particularly in oncology.

A Versatile Intermediate for Targeted Drug Discovery

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 4-position is readily displaced by nucleophiles, while the amino group at the 2-position and the carboxylate at the 5-position offer additional sites for modification. This trifecta of reactivity allows for the systematic exploration of chemical space around the pyrimidine core, a key strategy in structure-activity relationship (SAR) studies.

Derivatives of this scaffold have shown significant promise in targeting key players in cellular signaling pathways, most notably protein kinases. The aberrant activity of protein kinases is a hallmark of many cancers, making them a major focus of drug development efforts.

Applications in Oncology: Targeting Key Cancer Pathways

Research has demonstrated that derivatives of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate can be potent inhibitors of several cancer-relevant kinases.

Dual EGFR and HER-2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-validated targets in oncology.[1] Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation and tumor growth.[1] A series of novel pyrano[3,2-c]quinoline-3-carboxylate derivatives, synthesized from precursors related to the title compound, have been identified as dual inhibitors of EGFR and HER-2.[1]

dot

Caption: Dual inhibition of EGFR and HER-2 by pyrimidine derivatives.

The antiproliferative activity of these compounds was evaluated against breast (MCF-7) and colon (HT-29) cancer cell lines.[1] Notably, compounds 3a and 3f demonstrated potent activity, particularly against HT-29 cells, with IC50 values surpassing that of the established EGFR inhibitor, erlotinib.[1]

| Compound | Target Cell Line | IC50 (nM)[1] |

| 3a | HT-29 | 23 |

| 3f | HT-29 | 25 |

| Erlotinib (Reference) | HT-29 | 30 |

These compounds were also assessed for their ability to inhibit the HER-2 kinase.[1]

| Compound | HER-2 IC50 (nM)[1] |

| 3a | 30 |

| 3c | 39 |

| 3f | 33 |

| Lapatinib (Reference) | 26 |

VEGFR-2 and CDK1 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Cyclin-dependent kinase 1 (CDK1) is a central regulator of the cell cycle. The dual inhibition of these two targets represents an attractive anti-cancer strategy. A series of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of both VEGFR-2 and CDK1.[2] The synthesis and structure-activity relationship of these compounds have been described, along with their pharmacokinetic profiles and in vivo efficacy.[2]

Potential in Combating Viral Diseases

The versatility of the 2-amino-4-chloropyrimidine scaffold extends beyond oncology. A computational study has explored the potential of derivatives of this core structure to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[3] Molecular docking studies revealed that several derivatives exhibited better binding affinities than the reference drug, Remdesivir.[3]

| Compound | Binding Energy (kcal/mol)[3] | Inhibition Constant (µM)[3] |

| 3 | -7.23 | 5.56 |

| 4 | -7.41 | 4.25 |

| 5 | -7.53 | 3.53 |

| 6 | -7.98 | 1.81 |

| 7 | -7.87 | 2.18 |

| Remdesivir (Reference) | -6.41 | 19.91 |

These in silico findings suggest that the 2-amino-4-chloropyrimidine scaffold could be a promising starting point for the development of novel antiviral agents.

Experimental Protocols

The synthesis of derivatives from the 2-amino-4-chloropyrimidine core generally involves nucleophilic substitution at the C4 position.

General Procedure for the Synthesis of 2-amino-4-substituted-pyrimidine derivatives:

This procedure describes the reaction of a 2-amino-4-chloropyrimidine with a substituted amine.[3]

-

To a reaction vial, add 2 mmol of the desired substituted amine.

-

Add 200 µL of triethylamine and stir the mixture.

-

Heat the reaction at 120–140 °C for 15–30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product.[3]

dot

Caption: General workflow for the synthesis of pyrimidine derivatives.

Conclusion

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a high-value scaffold for medicinal chemists, providing a robust platform for the development of novel, targeted therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the realm of oncology, underscore its importance in modern drug discovery. The continued exploration of this privileged core is likely to yield a new generation of potent and selective inhibitors for a range of therapeutic targets.

References

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility profile. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Quantitative Solubility Data

A comprehensive search of available scientific literature did not yield specific quantitative solubility data for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in common laboratory solvents. The table below summarizes the current availability of this information. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections.

| Solvent | Chemical Formula | Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Data not available |

| Ethanol | C₂H₅OH | Data not available |

| Methanol | CH₃OH | Data not available |

| Isopropanol | C₃H₈O | Data not available |

| Acetone | C₃H₆O | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available |

| Chloroform | CHCl₃ | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available |

Note: For a structurally related compound, Ethyl 2-chloropyrimidine-5-carboxylate, a high solubility in DMSO (100 mg/mL) has been reported, suggesting that Ethyl 2-amino-4-chloropyrimidine-5-carboxylate may also exhibit good solubility in this solvent.

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized protocol for determining the qualitative solubility of an organic compound like Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. This procedure is adapted from standard organic chemistry laboratory techniques.[1][2][3][4]

Objective: To classify the solubility of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate in various solvents and to infer its acidic, basic, or neutral properties.

Materials:

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

Solvents:

-

Deionized Water

-

Diethyl Ether

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Procedure:

-

Initial Solvent Tests (Water and Ether):

-

Place approximately 25 mg of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate into two separate clean, dry test tubes.

-

To the first test tube, add 0.75 mL of deionized water in small portions.

-

To the second test tube, add 0.75 mL of diethyl ether in small portions.

-

After each addition of solvent, vigorously shake or vortex the test tube for 10-20 seconds.[2][4]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[1]

-

-

Aqueous Acid and Base Solubility Tests:

-

If the compound is insoluble in water , proceed with the following tests.

-

5% NaOH Test:

-

Place 25 mg of the compound into a clean test tube.

-

Add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.

-